molecular formula C20H24N2O3 B275180 (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

Cat. No. B275180
M. Wt: 340.4 g/mol
InChI Key: YOXCWYCROVRVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone, also known as MDMAT, is a psychoactive drug that belongs to the family of phenethylamines. It is a derivative of the well-known drug, MDMA, and has been synthesized for scientific research purposes. MDMAT has been found to have potential therapeutic applications in treating mental health conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). In

Mechanism of Action

(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It binds to the serotonin transporter and inhibits its function, leading to an increase in serotonin levels. This, in turn, leads to an increase in dopamine and norepinephrine levels. The increased levels of these neurotransmitters are responsible for the psychoactive effects of (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone.
Biochemical and Physiological Effects:
(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been found to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tension. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase the release of oxytocin, a hormone that is responsible for social bonding and trust. It has also been found to increase the levels of cortisol, a hormone that is released in response to stress.

Advantages and Limitations for Lab Experiments

(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is easy to synthesize and purify, and it has a well-established mechanism of action. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been used in animal models to study its effects on behavior and neurochemistry. However, there are limitations to using (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone in lab experiments. It is a controlled substance and can only be used under strict regulations. It also has potential side effects, such as hyperthermia and cardiovascular complications.

Future Directions

There are several future directions for research on (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in treating mental health conditions. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase empathy and social bonding, which could be beneficial in treating conditions such as depression and PTSD. Another area of interest is its effects on the brain and neurochemistry. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase the release of oxytocin, which could have implications for understanding social behavior and trust. Further research is needed to fully understand the potential therapeutic applications and underlying mechanisms of (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone.

Synthesis Methods

(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone is synthesized by reacting 3,5-dimethoxyphenylacetone with 2-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Scientific Research Applications

(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have potential therapeutic applications in treating mental health conditions such as depression, anxiety, and PTSD. (3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone has been shown to increase empathy, social bonding, and emotional openness in individuals. It has also been found to reduce fear and anxiety in animal models.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O3/c1-15-6-4-5-7-19(15)21-8-10-22(11-9-21)20(23)16-12-17(24-2)14-18(13-16)25-3/h4-7,12-14H,8-11H2,1-3H3

InChI Key

YOXCWYCROVRVBS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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